molecular formula C18H17FO2 B14337480 2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid CAS No. 104761-56-0

2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid

Cat. No.: B14337480
CAS No.: 104761-56-0
M. Wt: 284.3 g/mol
InChI Key: BUARCFFHIYVXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid is an organic compound belonging to the class of benzoic acids and derivatives It is characterized by the presence of a fluorinated tetrahydronaphthalene moiety attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of a fluorine atom into the naphthalene ring.

    Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

    Benzylation: Attachment of a benzyl group to the fluorinated tetrahydronaphthalene.

    Carboxylation: Introduction of a carboxyl group to form the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydronaphthalene ring to more oxidized forms.

    Reduction: Further reduction of the benzoic acid moiety.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)acetyl]amino}benzoic acid
  • N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

Uniqueness

2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid is unique due to its specific fluorinated tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104761-56-0

Molecular Formula

C18H17FO2

Molecular Weight

284.3 g/mol

IUPAC Name

2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid

InChI

InChI=1S/C18H17FO2/c19-17-11-13-6-2-1-5-12(13)9-15(17)10-14-7-3-4-8-16(14)18(20)21/h3-4,7-9,11H,1-2,5-6,10H2,(H,20,21)

InChI Key

BUARCFFHIYVXCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)CC3=CC=CC=C3C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.